(Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate
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Overview
Description
(Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Chloro Group: Chlorination of the isoquinoline core is achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Carbamoylation: The cyclooctylcarbamoyl group is introduced through a reaction with cyclooctyl isocyanate under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
(Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but lacks the cyclooctylcarbamoyl group.
Cyclooctylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different aromatic cores.
Uniqueness
(Cyclooctylcarbamoyl)methyl 1-chloroisoquinoline-3-carboxylate is unique due to its combination of a cyclooctylcarbamoyl group with a 1-chloroisoquinoline-3-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(cyclooctylamino)-2-oxoethyl] 1-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-19-16-11-7-6-8-14(16)12-17(23-19)20(25)26-13-18(24)22-15-9-4-2-1-3-5-10-15/h6-8,11-12,15H,1-5,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZCZCHHJOFWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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